Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate
Description
Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate is a multifunctional thiophene derivative characterized by:
- Position 2: A thiophene-2-ylcarbonylamino group, contributing to π-π stacking and hydrogen-bonding capabilities.
- Position 4: A methyl group, enhancing steric bulk.
- Ethyl ester: At position 3, influencing solubility and metabolic stability.
Properties
Molecular Formula |
C20H18N2O4S2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
ethyl 4-methyl-5-(phenylcarbamoyl)-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C20H18N2O4S2/c1-3-26-20(25)15-12(2)16(18(24)21-13-8-5-4-6-9-13)28-19(15)22-17(23)14-10-7-11-27-14/h4-11H,3H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
DHRYZNOUURSQNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of various functional groups through reactions such as acylation, carbamoylation, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would require scalable and cost-effective methods. This might involve continuous flow synthesis, use of robust catalysts, and efficient purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the thiophene ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiophene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic or thiophene rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
Ethyl 2-amino-4-phenyl-5-(phenylcarbamoyl)thiophene-3-carboxylate (13b)
- Key Differences: Position 2: Amino group instead of thiophene-2-ylcarbonylamino. Position 4: Phenyl instead of methyl.
- Properties: Melting point: 90–93°C. Yield: 73%.
Ethyl 5-acetyl-4-phenyl-2-(phenylamino)thiophene-3-carboxylate (5)
- Key Differences: Position 5: Acetyl group (less polar than phenylcarbamoyl). Position 2: Phenylamino group (electron-donating vs. electron-withdrawing thiophene-2-ylcarbonyl).
- Implications :
- Lower solubility in polar solvents compared to the target compound.
Ethyl 2-(2-chloroacetamido)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
- Key Differences :
- Position 2: Chloroacetamido group (reactive Cl atom).
- Properties: Molecular weight: 380.85 g/mol. Potential for nucleophilic substitution reactions due to the Cl atom.
Ethyl 2-[(4-fluorobenzoyl)amino]-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylate
- Key Differences: Position 2: 4-Fluorobenzoylamino (electron-withdrawing F). Position 5: Piperidinylcarbonyl (cyclic amide vs. phenylcarbamoyl).
- Properties :
- Molecular weight: 418.48 g/mol.
- Enhanced lipophilicity due to the piperidine ring.
Physical and Chemical Properties
*Estimated based on molecular formula C₁₉H₁₇N₃O₄S₂.
Key Observations :
- Thiophene-2-ylcarbonylamino and phenylcarbamoyl groups increase molecular weight compared to simpler substituents (e.g., amino or acetyl).
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